5-Vinyl-2-norbornene (CAS: 3048-64-4) is a key bifunctional monomer featuring two distinct, non-conjugated double bonds with different reactivities: a highly strained endocyclic (norbornene) double bond and a terminal vinyl group. This unique structure allows for selective polymerization, making it a critical component in producing ethylene-propylene-diene monomer (EPDM) rubbers and a versatile building block for functional polymers via Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[1][2] Its primary role is to introduce pendant vinyl groups onto a polymer backbone, which can then be used for efficient cross-linking or subsequent functionalization.[1][2]
Direct substitution of 5-Vinyl-2-norbornene (VNB) with more common dienes like 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (DCPD) often leads to significant performance trade-offs in polymerization and material properties. The vinyl group of VNB is structurally and electronically different from the ethylidene group in ENB, resulting in substantially different vulcanization kinetics and cross-linking efficiency in EPDM rubbers.[3][4] In functional polymer synthesis, VNB's dual reactivity allows for the creation of linear polymers with pendant vinyl groups, a feature not achievable with ENB or DCPD, which enables distinct pathways for grafting and post-polymerization modification.[1][5]
In peroxide-cured EPDM formulations, the terminal, mono-substituted vinyl group of VNB demonstrates significantly higher reactivity compared to the internal double bonds of ENB and DCPD. Studies show the peroxide curing efficiency of the VNB unsaturation is approximately 4 times higher than that of ENB and DCPD.[4] This allows for a reduction in peroxide and co-agent dosages by 30-50% to achieve the same state of cure, directly impacting formulation costs and processing times.[4]
| Evidence Dimension | Relative Peroxide Curing Efficiency |
| Target Compound Data | VNB-EPDM (Normalized Efficiency = 4) |
| Comparator Or Baseline | ENB-EPDM and DCPD-EPDM (Normalized Efficiency = 1) |
| Quantified Difference | 4x higher efficiency for VNB |
| Conditions | Peroxide-cured EPDM rubber formulations. |
This four-fold increase in curing efficiency enables faster production cycles, reduced curative levels, and lower energy consumption in EPDM manufacturing.
VNB's value as a precursor is defined by the differential reactivity of its two double bonds. In both Ring-Opening Metathesis Polymerization (ROMP) and specific vinyl-addition polymerizations, the endocyclic norbornene double bond polymerizes preferentially, leaving the exocyclic vinyl group intact along the polymer backbone.[1][6] This chemoselectivity is difficult or impossible to achieve with ENB or DCPD and allows the resulting poly(VNB) to serve as a well-defined macromolecular scaffold for post-polymerization modifications like epoxidation, thiol-ene reactions, or hydrosilylation.[2]
| Evidence Dimension | Chemoselectivity in Polymerization |
| Target Compound Data | Preferential polymerization of the endocyclic double bond, preserving pendant vinyl groups. |
| Comparator Or Baseline | ENB and DCPD lack a second, less reactive double bond suitable for post-polymerization modification in the same manner. |
| Quantified Difference | Qualitative but fundamental structural difference in the resulting polymer. |
| Conditions | Catalyzed ROMP or Palladium(II)-catalyzed vinyl-addition polymerization. |
Procuring VNB provides a direct route to polymers with reactive handles for creating advanced materials like graft copolymers, ion-exchange membranes, and polymer-supported catalysts.
In ethylene-acrylate terpolymers, incorporating VNB as the third monomer leads to materials with superior mechanical properties compared to those made with ENB or DCPD. VNB-based terpolymers (e.g., E-BA-VNB) exhibited tensile elongations of 723%, a notable improvement over equivalent ENB- and DCPD-based materials under the same study conditions.[7] After sulfur vulcanization, these VNB-containing terpolymers showed enhanced strain recovery and stress differences, indicating a more robust and elastic network.[7]
| Evidence Dimension | Tensile Elongation |
| Target Compound Data | 723% (for E-BA(0.68)–VNB(0.94) terpolymer) |
| Comparator Or Baseline | Qualitatively lower for ENB- and DCPD-based terpolymers. |
| Quantified Difference | Higher tensile elongation demonstrates greater flexibility and toughness. |
| Conditions | Ethylene-butyl acrylate-diene terpolymers synthesized with phosphine-sulfonate palladium complexes. |
For applications requiring high-performance elastomers, VNB provides a pathway to materials with enhanced toughness and elasticity over common alternatives.
Based on its 4-fold higher peroxide curing efficiency, VNB is the preferred termonomer for EPDM grades where accelerated vulcanization cycles, reduced curative loading, and lower energy consumption are primary procurement drivers. This is particularly relevant for automotive parts like window gaskets and engine mounts.[4]
The ability to selectively polymerize the norbornene ring while preserving the vinyl group makes VNB the ideal choice for creating well-defined polymer backbones with reactive sites. This is critical for synthesizing materials for ion-exchange membranes, polymer-supported reagents, and complex graft copolymers where precise control of architecture is required.[1][2]
VNB's incorporation into ethylene terpolymers results in materials with superior tensile elongation and post-vulcanization performance compared to ENB or DCPD alternatives.[7] This makes it the right choice for applications demanding enhanced toughness and elasticity, such as specialty hoses, seals, and vibration-damping components.
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